6-Hydroxy-3-methyl-2-phenylchroman-4-one
Description
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-10-15(18)13-9-12(17)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-10,16-17H,1H3 |
InChI Key |
LLHFIDJREATKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in the field of oncology. Various studies have evaluated its cytotoxic effects against different cancer cell lines.
Case Studies and Findings:
- Breast Cancer: In vitro studies have demonstrated that 6-Hydroxy-3-methyl-2-phenylchroman-4-one exhibits potent anticancer activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxicity (IC50 ≤ 9.3 µg/ml) .
- Mechanism of Action: The anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, docking studies suggest that the compound interacts with specific enzymes that regulate cell proliferation .
Data Table: Anticancer Activity Overview
| Cell Line | Compound Tested | IC50 (µg/ml) | Observations |
|---|---|---|---|
| MDA-MB-231 | This compound | ≤ 9.3 | Significant inhibition observed |
| MCF-7 | This compound | Not specified | Induced apoptosis in treated cells |
| SK-N-MC | 6-Hydroxy derivatives | 9.64 ± 2.7 | Notable cytotoxic effects |
Aromatase Inhibition
Aromatase inhibitors are crucial in treating hormone-sensitive cancers, particularly breast cancer. Research indicates that this compound acts as a potent aromatase inhibitor.
Key Findings:
- The compound exhibited an IC50 value of 0.26 µM against aromatase, demonstrating its potential as a therapeutic agent in breast cancer treatment . This is significant compared to other known inhibitors, highlighting its efficacy.
Mechanism of Action:
The inhibition of aromatase by this compound occurs through competitive binding to the enzyme's active site, preventing the conversion of androgens to estrogens, which is vital for the growth of certain types of breast tumors.
Other Therapeutic Applications
Beyond oncology, this compound has been investigated for additional biological activities:
Antioxidant Properties:
The compound has shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects:
Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Hydroxy-3-methyl-2-phenylchroman-4-one with structurally related chroman-4-one derivatives, focusing on substituents, physical properties, and bioavailability.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Solubility: Hydroxy groups (e.g., 3,5,7-trihydroxy in ) significantly enhance water solubility compared to methoxy (e.g., 6-methoxy in ) or alkyl groups (e.g., 6-ethyl in ). Fluorinated phenoxy substituents (e.g., 4-fluoro-phenoxy in ) may improve metabolic stability but could reduce solubility due to increased hydrophobicity.
Bioavailability Trends :
- Compounds with multiple hydroxy groups (e.g., 3,5,7-trihydroxy and 3,7-dihydroxy derivatives in ) exhibit higher bioavailability scores (0.55–0.56), likely due to improved solubility and passive membrane permeability.
- Methoxy or alkyl substituents (e.g., 6-methoxy in ) may lower bioavailability due to reduced polarity.
Synthetic Accessibility :
- Derivatives with fewer polar groups (e.g., 6-methoxy-3-phenyl in ) are easier to synthesize (higher yields reported in ), whereas polyhydroxy analogs require more complex purification steps .
Structural Modifications and Bioactivity: The presence of a phenyl group at position 2 (common across all compounds) is critical for π-π interactions in enzyme-binding pockets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Hydroxy-3-methyl-2-phenylchroman-4-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a benzaldehyde derivative under acidic or basic conditions. Post-synthesis purification is critical; column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is recommended to isolate the product from intermediates or byproducts. Recrystallization in ethanol or methanol further enhances purity . For intermediates prone to oxidation, inert atmosphere conditions (e.g., nitrogen) should be maintained .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the chroman-4-one scaffold. The hydroxyl proton (~δ 12 ppm in DMSO-d) and aromatic protons (δ 6.5–8.0 ppm) are key markers.
- IR : Validate the carbonyl stretch (C=O) at ~1640–1680 cm and hydroxyl (O–H) at ~3200–3500 cm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 268.26). Cross-reference with computational mass predictions to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address low synthetic yields due to tautomeric equilibria in this compound?
- Methodological Answer : The hydroxyl and ketone groups may participate in keto-enol tautomerism, complicating isolation. Use -NMR kinetics to monitor tautomer ratios in different solvents (e.g., DMSO vs. CDCl). Stabilize the desired tautomer via pH control (e.g., acetic acid buffer) or derivatization (e.g., acetylation of the hydroxyl group). X-ray crystallography (see below) provides definitive structural confirmation .
Q. What strategies resolve contradictions between X-ray crystallographic data and computational models for this compound?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for structure refinement. Key parameters include hydrogen-bonding networks (e.g., O–H···O interactions) and torsional angles of the phenyl substituent. Compare with similar chroman-4-one derivatives (e.g., triclinic P1 symmetry, unit cell parameters a ≈ 5.02 Å, b ≈ 12.01 Å) .
- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How to design bioactivity assays targeting protein interactions with this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins with chromanone-binding domains (e.g., HSP90α, androgen receptor) based on structural homology to related compounds .
- Assay Design :
- SPR/BLI : Measure binding kinetics (k, k) using surface plasmon resonance or bio-layer interferometry.
- Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of key residues) .
Q. What advanced analytical methods quantify trace impurities in this compound?
- Methodological Answer :
- HPLC-DAD/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm. Couple to MS for impurity identification (e.g., methylated byproducts).
- QbD Approach : Optimize method parameters (flow rate, column temperature) via design-of-experiments (DoE) to achieve resolution >1.5 for all peaks .
Q. How to model ADME properties for this compound in drug discovery workflows?
- Methodological Answer :
- LogP/Solubility : Predict via QSPR models (e.g., XLOGP3: −0.44; ESOL solubility: ~0.6 mg/mL). Validate experimentally using shake-flask (UV spectrophotometry) .
- Permeability : Perform Caco-2 assays. For low GI absorption (predicted), consider prodrug strategies (e.g., esterification of the hydroxyl group) .
Q. How to address variability in bioassay results across different cell lines or model organisms?
- Methodological Answer :
- Metabolic Stability : Test liver microsomal stability (e.g., human vs. murine). Adjust assay conditions (e.g., NADPH concentration) to account for species-specific CYP450 activity.
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify confounding interactions. Normalize data to vehicle controls and report IC values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
